molecular formula C12H14O2 B11909460 1,5-dimethoxy-2-methyl-1H-indene

1,5-dimethoxy-2-methyl-1H-indene

Cat. No.: B11909460
M. Wt: 190.24 g/mol
InChI Key: OPQQYQXWQBTVRA-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-methyl-1H-indene is a chemical compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethoxy-2-methyl-1H-indene can be achieved through several methods. One common approach involves the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with appropriate reagents under specific conditions . This reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve high purity and yield. The choice of reagents and catalysts, as well as the reaction parameters, are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,5-Dimethoxy-2-methyl-1H-indene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: A related compound with similar structural features.

    5,6-Dimethoxy-2-methyl-1H-indene: Another derivative with slight variations in the position of methoxy groups.

Uniqueness

1,5-Dimethoxy-2-methyl-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1,5-dimethoxy-2-methyl-1H-indene

InChI

InChI=1S/C12H14O2/c1-8-6-9-7-10(13-2)4-5-11(9)12(8)14-3/h4-7,12H,1-3H3

InChI Key

OPQQYQXWQBTVRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1OC)C=CC(=C2)OC

Origin of Product

United States

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